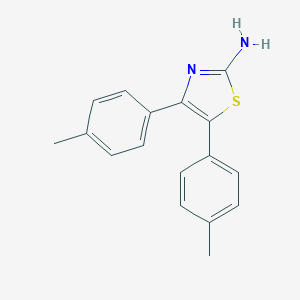

4,5-Di-p-tolyl-thiazol-2-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-bis(4-methylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-11-3-7-13(8-4-11)15-16(20-17(18)19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLANDBNUPHBVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368343 | |

| Record name | 4,5-Di-p-tolyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827785 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

102026-45-9 | |

| Record name | 4,5-Di-p-tolyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4,5-Di-p-tolyl-thiazol-2-ylamine

The formation of the this compound structure relies on key condensation reactions that build the thiazole (B1198619) heterocycle.

Condensation Reactions for Thiazole Ring Formation

The cyclization to form the thiazole ring is a cornerstone of the synthesis of this compound and its derivatives.

While direct reaction of p-toluidine (B81030) with thioamide derivatives is a general strategy for thiazole synthesis, specific examples for the direct synthesis of this compound are not extensively detailed in the provided results. However, the condensation of ketones and N-substituted thioureas in the presence of an acid and a solvent like DMSO represents a method to form thiazole derivatives without the use of α-haloketones. rsc.org This approach involves the activation of the thiourea (B124793) sulfur and the enolization of the ketone. rsc.org

The most widely recognized and utilized method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. chemhelpasap.comijsrst.combepls.com This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. chemhelpasap.comijsrst.com In the context of this compound, the starting α-haloketone would be 2-halo-1,2-di-p-tolylethanone.

The general mechanism of the Hantzsch synthesis begins with an SN2 reaction between the sulfur atom of thiourea and the α-carbon of the haloketone. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic thiazole ring. chemhelpasap.comyoutube.com The reaction is often high-yielding and straightforward to perform. chemhelpasap.com For instance, the synthesis of 2-amino-4-phenylthiazole (B127512) from 2-bromoacetophenone (B140003) and thiourea is a classic example of this reaction. chemhelpasap.com

A specific procedure for a related compound, 4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-amine, involves reacting 2-bromo-1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one with thiourea in refluxing ethanol. nih.govmdpi.com After the reaction, the mixture is neutralized to precipitate the product. nih.govmdpi.com This illustrates the general conditions applicable to the synthesis of 4,5-diarylthiazol-2-amines.

Table 1: Key Features of Hantzsch Thiazole Synthesis

| Feature | Description |

| Reactants | α-Haloketone and Thiourea (or substituted thiourea) |

| Product | 2-Aminothiazole (B372263) derivative |

| Key Steps | SN2 attack, intramolecular cyclization, dehydration |

| Advantages | Generally high yields, simple procedure |

One-pot syntheses have been developed to streamline the production of thiazole derivatives, offering advantages in terms of efficiency and reduced waste. mdpi.comnih.govnih.gov These methods often combine multiple reaction steps in a single reaction vessel.

For example, a one-pot, three-component reaction can be employed, reacting an α-haloketone, thiourea, and a substituted benzaldehyde (B42025) in the presence of a catalyst. mdpi.com Another approach involves the in situ generation of the α-haloketone. This can be achieved by reacting an acetophenone (B1666503) derivative with a halogenating agent like trichloroisocyanuric acid (TCCA) in the presence of a catalyst, followed by the addition of thiourea. nih.gov

Microwave-assisted one-pot synthesis has also proven effective, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.govresearchgate.net

Role of Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and outcome of thiazole synthesis.

Triethylamine (B128534) (NEt3) is a commonly used homogeneous base catalyst in organic synthesis. In the context of modifying the 2-amino group of the thiazole ring, triethylamine is used to facilitate the reaction. For instance, in the synthesis of N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)butyramide, triethylamine is added along with 4-dimethylaminopyridine (B28879) to catalyze the acylation of the 2-amino group with butyryl chloride. nih.gov While this example illustrates the use of NEt3 in a post-synthesis modification, similar basic catalysts can be employed to facilitate the initial cyclization in certain synthetic variations.

Heterogeneous Catalysis (e.g., Montmorillonite-K10, Magnetic Nanocatalysts)

The use of solid, reusable catalysts offers significant advantages in organic synthesis, including simplified product purification and reduced chemical waste.

Montmorillonite-K10: This acidic clay has proven to be an effective heterogeneous catalyst for the one-pot synthesis of 2-aminothiazoles. researchgate.netniscpr.res.in In a typical procedure, a methylcarbonyl compound (like 4-methylacetophenone, a precursor to the required ketone), thiourea, and an iodinating agent are heated in the presence of Montmorillonite-K10. researchgate.netniscpr.res.in The clay acts as a solid acid catalyst, facilitating the in-situ formation of the α-halocarbonyl species, which then undergoes cyclization with thiourea. researchgate.net This method is noted for its convenience and avoidance of expensive or hazardous reagents. researchgate.net While not specifically detailed for this compound, the protocol is broadly applicable to substituted 2-aminothiazoles.

Magnetic Nanocatalysts: To further improve catalyst recyclability, magnetic nanoparticles have been engineered as catalyst supports. These catalysts can be easily removed from the reaction mixture using an external magnet. nih.govderpharmachemica.com

Fe₃O₄@ZrO₂–SO₃H: A magnetic nanocatalyst with a zirconia shell functionalized with sulfonic acid groups has been used for thiazole synthesis in water, highlighting its role as an efficient, recyclable acid catalyst. mdpi.com

Fe₃O₄/DOP/N⁺Me₃Br₃⁻: This catalyst, composed of an iron oxide core modified with dopamine (B1211576) and a quaternary ammonium (B1175870) salt, has been shown to facilitate thiazole synthesis, reducing reaction times and increasing yields while allowing for easy magnetic separation. nih.govderpharmachemica.com

Cu-NP/C: Copper nanoparticles supported on carbon have also been employed as a heterogeneous catalyst for the condensation of phenacyl bromides with thiourea to yield 2-amino-4-aryl thiazoles. nih.gov

The table below summarizes the types of heterogeneous catalysts used in the synthesis of 2-aminothiazole derivatives.

| Catalyst Type | Core/Support | Active Group/Component | Key Advantages |

| Acid Clay | Montmorillonite | Acidic sites | Low cost, easy to handle, effective solid acid. researchgate.netniscpr.res.in |

| Magnetic Nanocatalyst | Fe₃O₄ (Iron Oxide) | Zirconia-Sulfonic Acid (ZrO₂–SO₃H) | Recyclable, water-compatible. mdpi.com |

| Magnetic Nanocatalyst | Fe₃O₄ (Iron Oxide) | Dopamine/Quaternary Ammonium Salt | Recyclable, high efficiency, reduced solvent use. nih.govderpharmachemica.com |

| Supported Nanoparticles | Carbon | Copper Nanoparticles (Cu-NP) | Environmentally friendly, efficient for Hantzsch reaction. nih.gov |

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve product yields. The synthesis of 2-aminothiazole derivatives, including complex structures, has been successfully achieved using this technology. In a relevant example, N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines were synthesized via a microwave-assisted Hantzsch reaction. The reactions were completed in under 30 minutes with high yields (89–95%), a significant improvement over conventional heating methods which required 8 hours and extensive purification. A patent also describes the use of microwave catalysis for the preparation of 4,5-disubstituted-2-aminothiazoles from an aromatic ketone and thiourea in the presence of iodine. This approach offers a rapid and efficient pathway to compounds like this compound.

The following table compares conventional and microwave-assisted methods for a representative Hantzsch thiazole synthesis.

| Method | Reaction Time | Yield | Purification |

| Conventional Heating | 8 hours | Lower | Rigorous purification required |

| Microwave Irradiation | < 30 minutes | 89-95% | Simple washing with ethanol |

Data based on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.

Alternative Synthesis Strategies

Beyond direct catalysis of the Hantzsch reaction, other strategic approaches can be employed to construct the thiazole ring.

Cyclization in the Presence of Dehydrating Agents (e.g., POCl₃)

Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that can promote cyclization reactions. While more commonly associated with the synthesis of other heterocycles like 1,3,4-thiadiazoles from thiosemicarbazides, its principle as a cyclodehydrating agent is well-established. In the context of thiazoles, related phosphorus reagents like phosphorus pentasulfide are used in the Robinson-Gabriel synthesis, where they facilitate the cyclization of 2-acylamino-ketones. wikipedia.org The use of POCl₃ itself would represent a variation on this theme, driving the ring closure through dehydration.

Gabriel Synthesis Analogs for Thiazole Ring Closure

The classical Gabriel synthesis is used to produce primary amines from alkyl halides via a phthalimide (B116566) salt. An adaptation of this methodology, known as the Robinson-Gabriel synthesis, is directly applicable to thiazoles. wikipedia.org This procedure involves the reaction of a 2-acylamino-ketone with a phosphorus sulfide, typically phosphorus pentasulfide (P₄S₁₀), which acts as a dehydrating and sulfurizing agent to facilitate the ring closure. wikipedia.org

For the synthesis of this compound, this would involve the following conceptual steps:

Preparation of the α-acylaminoketone: Starting from 1,2-di(p-tolyl)ethanone (also known as 4,4'-dimethyl-deoxybenzoin), the α-carbon would be functionalized with an amino group, which is then acylated (e.g., with benzoyl chloride) to form an N-acyl-α-amino ketone.

Cyclization: The resulting 2-(acylamino)-1,2-di-p-tolylethanone would then be heated with a reagent like phosphorus pentasulfide to induce cyclization and form the substituted thiazole ring.

Chemical Reactivity and Derivatization of this compound

The reactivity of this compound is dictated by the functional groups present: the exocyclic amino group, the thiazole ring nitrogen, and the aromatic tolyl substituents. The exocyclic amino group is a key site for derivatization.

Oxidation Reactions

The 2-aminothiazole core is susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions.

Polymerization: Chemical oxidative polymerization of 2-aminothiazole using an oxidant like copper(II) chloride can produce poly(2-aminothiazole). This reaction proceeds via the coupling of monomer units, indicating the reactivity of the ring system under oxidative conditions.

Azo Dimerization: Electrochemical oxidation of the parent 2-aminothiazole has been shown to proceed via a two-electron, two-proton mechanism to form an azo compound as the main product. nih.gov This suggests that under specific oxidative potentials, the exocyclic amino groups of two molecules can couple.

Sulfonyl Formation: In more complex molecules containing a thiazole ring and another sulfur-containing moiety, a strong oxidizing agent like oxone can selectively oxidize the other sulfur atom to a sulfonyl group without disrupting the thiazole ring itself, demonstrating the relative stability of the thiazole core to certain oxidants. researchgate.netnih.gov

Dehydrogenation of Thiazolines: The conversion of a thiazoline (B8809763) (the dihydro- version of a thiazole) to a thiazole is an oxidative dehydrogenation process. Reagents like potassium permanganate (B83412) (KMnO₄) can be used for this transformation, highlighting another facet of oxidation chemistry related to the thiazole scaffold. mdpi.com

Derivatization at the Amine Position (e.g., Sulfonylation, Alkylation)

The 2-amino group of the this compound scaffold serves as a key site for structural modifications, including sulfonylation and acylation (a form of alkylation). These reactions allow for the introduction of diverse functional groups, significantly altering the molecule's properties.

Sulfonylation: The reaction of 2-amino-4,5-diarylthiazoles with various sulfonyl chlorides yields the corresponding sulfonamide derivatives. This transformation is typically carried out in the presence of a base to neutralize the HCl generated during the reaction. A series of sulfonamide-substituted 4,5-diarylthiazoles has been prepared and studied, highlighting the utility of this reaction. uobaghdad.edu.iq

Acylation/Alkylation: The primary amine of 2-aminothiazoles can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base like triethylamine or pyridine (B92270). acs.orgmdpi.com This reaction attaches an acyl group to the nitrogen atom. While not a direct alkylation with alkyl halides, acylation is a principal method for functionalizing this amine position. For instance, 2-amino-4,5-diarylthiazole intermediates are often acylated with various acyl chlorides to produce a library of N-acylated derivatives. acs.org

The following table summarizes representative derivatization reactions at the amine position of related 2-amino-4,5-diarylthiazole structures.

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride | N-(4,5-di-p-tolyl-thiazol-2-yl)benzenesulfonamide | Base (e.g., pyridine, Na2CO3), Dichloromethane |

| Acylation | Butyryl chloride | N-(4,5-di-p-tolyl-thiazol-2-yl)butyramide | Base (e.g., triethylamine), THF |

| Acylation | 4-Methylbenzoyl chloride | N-(4,5-di-p-tolyl-thiazol-2-yl)-4-methylbenzamide | Base (e.g., triethylamine), THF |

Reactions Involving the Thiazole Ring System

The thiazole ring in this compound and its derivatives can undergo several transformations, including substitution on its appended aryl groups and, under certain conditions, cleavage of the heterocyclic ring itself.

Electrophilic Aromatic Substitution on Tolyl Groups

The two p-tolyl groups attached to the C4 and C5 positions of the thiazole ring are susceptible to electrophilic aromatic substitution. The methyl groups on these rings are activating and direct incoming electrophiles to the ortho positions. Therefore, reactions such as halogenation (e.g., with Br₂) or nitration (e.g., with HNO₃/H₂SO₄) would be expected to occur on the tolyl rings, adding substituents at the positions adjacent to the methyl groups. While specific studies on this compound are not prevalent, this reactivity is a fundamental principle of aromatic chemistry.

Ring-Cleavage Reactions

The thiazole ring is generally stable due to its aromaticity. However, under forcing reductive conditions, the ring can be cleaved. A notable example of such a reaction is reductive desulfurization using Raney nickel. This reagent can cause the cleavage of the carbon-sulfur bonds, leading to the degradation of the thiazole ring. pharmaguideline.com Other specialized methods, such as the ring-opening of related 4-aryliden-5(4H)-thiazolones with a base in alcohol, have been reported, which proceed via cleavage of the thiazole C-S bond. nih.gov Oxidative cleavage of C-S bonds is also a known process for various organosulfur compounds, though specific examples for 4,5-diarylthiazoles are less common. nih.gov

Formation of Azo Derivatives

The 2-amino group of this compound can be converted to a diazonium salt, which can then act as an electrophile in azo coupling reactions to form highly colored azo derivatives. This process typically involves two steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺). nih.gov

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, aniline (B41778), or another active methylene (B1212753) compound. The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner, resulting in the formation of an azo compound (-N=N-). mdpi.comnih.gov

This method has been used to synthesize a variety of thiazole-containing azo dyes. nih.gov The specific coupling partner determines the final color and properties of the resulting dye.

The table below shows potential azo derivatives formed from the diazotization of this compound and subsequent reaction with various coupling components.

| Coupling Component | Product Class | General Structure of Azo Moiety |

|---|---|---|

| Phenol | Hydroxyazo compound | (4,5-di-p-tolyl-thiazol-2-yl)-N=N-(p-hydroxyphenyl) |

| Aniline | Aminoazo compound | (4,5-di-p-tolyl-thiazol-2-yl)-N=N-(p-aminophenyl) |

| N,N-Dimethylaniline | Dimethylaminoazo compound | (4,5-di-p-tolyl-thiazol-2-yl)-N=N-(p-dimethylaminophenyl) |

| 2-Naphthol | Naphthylazo compound | 1-[(4,5-di-p-tolyl-thiazol-2-yl)diazenyl]-2-naphthol |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of 4,5-Di-p-tolyl-thiazol-2-ylamine Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

1H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy would provide critical information about the electronic environment of the hydrogen atoms in this compound. The expected spectrum would show distinct signals for the aromatic protons on the two p-tolyl rings, the amine (-NH₂) protons, and the methyl (-CH₃) protons of the tolyl groups. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be key to confirming the molecular structure.

However, a thorough review of the available scientific literature did not yield specific ¹H NMR spectral data for the compound this compound. While data exists for structurally related compounds containing di-p-tolyl or thiazole (B1198619) moieties, this information cannot be directly extrapolated to the target compound. nih.govnih.govmdpi.commdpi.comchemicalbook.commdpi.com

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic protons (tolyl groups) |

| Data not available | Data not available | Data not available | Amine (NH₂) protons |

| Data not available | Data not available | Data not available | Methyl (CH₃) protons |

This table is for illustrative purposes only. No experimental data was found.

13C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This would allow for the identification of the thiazole ring carbons, the aromatic carbons of the tolyl groups, and the methyl carbons.

Despite a comprehensive search, specific ¹³C NMR spectral data for this compound could not be located in the published literature. mdpi.commdpi.com

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | Thiazole ring carbons (C2, C4, C5) |

| Data not available | Aromatic carbons (tolyl groups) |

| Data not available | Methyl (CH₃) carbons |

This table is for illustrative purposes only. No experimental data was found.

NOESY NMR for Stereochemical Information

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique used to determine the spatial proximity of atoms within a molecule. For this compound, a NOESY experiment could reveal through-space correlations between the protons of the tolyl groups and the thiazole ring, providing insights into the preferred conformation and the orientation of the substituents.

A search of scientific databases did not yield any studies reporting the use of NOESY NMR for the stereochemical analysis of this compound.

X-ray Crystallography for Precise Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction Studies

A single crystal X-ray diffraction analysis of this compound would provide unambiguous proof of its molecular structure. The resulting crystallographic data would include the unit cell dimensions, space group, and the exact coordinates of each atom in the crystal lattice. This would allow for the precise determination of the planarity of the thiazole ring and the torsion angles of the p-tolyl substituents relative to the core heterocycle.

A diligent search of the available literature and crystallographic databases did not uncover any reports on the single crystal X-ray diffraction of this compound. nih.govmdpi.commdpi.comresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

This table is for illustrative purposes only. No experimental data was found.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify and analyze hydrogen bonds, π-π stacking, and other van der Waals forces that govern the crystal packing. This analysis would be contingent on the availability of single crystal X-ray diffraction data.

As no crystallographic data for this compound has been reported, a Hirshfeld surface analysis has not been performed for this compound. nih.govmdpi.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to be characterized by several key absorption bands.

The primary amine (-NH₂) group at the 2-position of the thiazole ring would typically exhibit a pair of medium to strong absorption bands in the region of 3400-3200 cm⁻¹. These bands correspond to the asymmetric and symmetric N-H stretching vibrations. The C=N stretching vibration inherent to the thiazole ring is anticipated to appear in the 1630-1590 cm⁻¹ range. Aromatic C-H stretching vibrations from the two p-tolyl rings are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl (-CH₃) groups would appear in the 2980-2870 cm⁻¹ region.

Furthermore, the C=C stretching vibrations within the aromatic rings will likely produce several sharp bands in the 1600-1450 cm⁻¹ region. The presence of a C-S bond within the thiazole ring, a key structural feature, is generally associated with weaker absorptions in the fingerprint region, typically around 700-600 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3400-3200 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 2980-2870 | Medium-Weak | Aliphatic C-H stretching (methyl groups) |

| 1630-1590 | Medium | C=N stretching of the thiazole ring |

| 1600-1450 | Medium-Strong | C=C stretching of the aromatic rings |

| ~820 | Strong | C-H out-of-plane bending (para-substituted rings) |

| 700-600 | Weak | C-S stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

The molecular formula for this compound is C₁₇H₁₆N₂S. chemspider.compharmaffiliates.com This gives it a calculated molecular weight of approximately 280.39 g/mol . pharmaffiliates.com In a mass spectrum, the molecular ion peak (M⁺) would therefore be expected at an m/z (mass-to-charge ratio) of approximately 280 or 281, representing the intact molecule with a single positive charge.

The fragmentation of this compound under electron impact would likely proceed through several predictable pathways. Common fragmentation patterns for similar aromatic and heterocyclic compounds include the cleavage of bonds adjacent to the heterocyclic ring and the loss of small, stable molecules or radicals. Plausible fragmentation could involve the loss of the tolyl groups or parts of the thiazole ring, leading to characteristic daughter ions. For instance, the fragmentation of a related compound, 5-(p-Aminophenyl)-4-(O-tolyl)-2-thiazolamine, shows a molecular ion at m/z 281 and significant fragments at m/z 218, 206, and 221, indicating complex cleavage patterns. nih.gov

Table 2: Predicted Mass Spectrometry (MS) Data for this compound

| m/z Value | Predicted Identity | Description |

| ~280 | [M]⁺ | Molecular ion |

| ~265 | [M - CH₃]⁺ | Loss of a methyl radical from a tolyl group |

| ~189 | [M - C₇H₇]⁺ | Loss of a tolyl radical |

| ~91 | [C₇H₇]⁺ | Tropylium ion (from a tolyl group) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the conjugated π-electron system that extends across the thiazole ring and the two attached p-tolyl groups.

The primary absorptions will likely be due to π→π* transitions, which are characteristic of aromatic and conjugated systems. These are typically high-intensity absorptions. The presence of non-bonding electrons on the nitrogen and sulfur atoms of the thiazole ring, as well as on the exocyclic amine, may also give rise to n→π* transitions. These transitions are generally of lower intensity compared to π→π* transitions.

Studies on similar complex imines and thiazole derivatives show strong absorption bands in the UV-A and near-visible regions. For example, various imines with thiazole and triphenylamine (B166846) moieties exhibit significant electronic transitions, indicating extensive conjugation. nih.gov The exact position of the maximum absorbance (λmax) for this compound would be influenced by the extent of conjugation and the electronic nature of the substituents. The two electron-donating p-tolyl groups and the amine group are expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to a simpler, unsubstituted thiazole.

Table 3: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Predicted λmax Range (nm) | Type of Transition | Chromophore |

| 250-290 | π→π | Benzene (B151609) ring absorptions (E-band) |

| 300-380 | π→π | Conjugated system (thiazole and phenyl rings, K-band) |

| >380 | n→π* | Non-bonding electrons on N and S atoms (R-band) |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties and geometric structure of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying molecules like 4,5-Di-p-tolyl-thiazol-2-ylamine. DFT calculations can accurately predict the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation.

For related heterocyclic compounds, such as 2-(p-tolyl)-2,3-dihydro-1H-perimidine, DFT methods using the B3LYP/6-311G(d,p) basis set have been successfully used to optimize the molecular structure and infer physical and chemical properties. researchgate.net Such studies typically involve the calculation of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For instance, the calculated HOMO-LUMO gap for the aforementioned perimidine derivative was 4.25 eV, indicating a potential for charge transfer within the molecule. researchgate.net

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net In studies of similar structures, like certain dithienylthiazolo[5,4-d]thiazole derivatives, DFT has been combined with experimental techniques like electron paramagnetic resonance (EPR) to elucidate the electronic structure of their radical ions (polarons), providing in-depth information about the distribution of electron or hole density across the molecule. rsc.org

| Parameter | Description | Typical Application Example |

| Optimized Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. | Determination of the planarity and orientation of the tolyl rings relative to the thiazole (B1198619) core. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electronic excitability and chemical reactivity. A smaller gap often correlates with higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting interaction sites. researchgate.net |

| Mulliken Atomic Charges | Calculates the partial charge on each atom in the molecule. | Predicts how the molecule will interact with other polar molecules and ions. researchgate.net |

To understand how this compound interacts with light, researchers utilize Time-Dependent Density Functional Theory (TD-DFT). This method is an extension of DFT that allows for the calculation of electronic excited-state properties. uci.eduresearchgate.net It is widely used to predict ultraviolet-visible (UV-vis) absorption spectra, which correspond to electronic transitions from the ground state to various excited states. uci.edu

In studies of complex molecules containing di-p-tolyl moieties, TD-DFT has been used to investigate their electronic and geometric structures in the excited state. researchgate.netnih.gov These calculations can reveal the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer from a donor part to an acceptor part. nih.gov For example, in push-pull molecules, TD-DFT can model the significant change in dipole moment upon excitation. rsc.org

The accuracy of TD-DFT allows for the simulation of absorption and emission spectra, providing a direct comparison with experimental measurements. researchgate.net This synergy is crucial for interpreting experimental data and understanding the photophysical processes at play, such as fluorescence and phosphorescence. While TD-DFT is powerful, its accuracy can be limited for certain types of excitations, such as long-range charge-transfer states, where it may require specific corrections or functionals. rsc.org

| Property | Description | Typical Application Example |

| Excitation Energies | Calculates the energy required to promote an electron to a higher energy level. | Predicts the wavelengths of maximum absorption (λmax) in the UV-vis spectrum. uci.edu |

| Oscillator Strengths | A measure of the intensity of an electronic transition. | Correlates with the molar absorptivity (extinction coefficient) of absorption bands. |

| Excited State Geometry | Determines the optimized structure of the molecule in its excited state. | Explains phenomena like Stokes shift, the difference between absorption and emission maxima. nih.gov |

| Nature of Transitions | Characterizes the orbitals involved in the excitation (e.g., n→π, π→π, charge transfer). | Provides insight into the photochemistry and photostability of the compound. nih.gov |

Molecular Modeling and Docking Simulations

These computational techniques are primarily used to explore the potential of this compound as a biologically active agent by simulating its interaction with specific protein targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein or enzyme.

The process involves placing the flexible ligand into the rigid or flexible binding site of the receptor and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. A more negative score typically indicates a more favorable binding interaction.

| Docking Parameter | Description | Example from Related Thiazole Studies |

| Binding Energy/Score | An estimate of the binding affinity between the ligand and the protein target. | Scores ranging from -7 to -10 kcal/mol indicating strong potential binding to the target enzyme. |

| Binding Pose | The predicted 3D orientation of the ligand within the protein's active site. | Identification of the thiazole ring and its substituents fitting into specific hydrophobic pockets and forming hydrogen bonds. nih.gov |

| Key Interactions | Specific hydrogen bonds, hydrophobic interactions, and van der Waals forces with amino acid residues. | Hydrogen bonding between the 2-amino group of the thiazole and a backbone carbonyl of a key residue; π-π stacking of the tolyl rings with aromatic residues like Phenylalanine. nih.gov |

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound like this compound, researchers can identify which chemical groups are essential for its activity (the pharmacophore) and which can be altered to improve properties like potency or selectivity.

Computational modeling plays a key role in rationalizing and guiding SAR studies. For instance, in research on other thiazole-based inhibitors, SAR analysis revealed critical structural requirements for activity. A study on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors demonstrated how modifications to the benzene (B151609) and thiazole rings significantly impacted inhibitory potency. nih.gov Similarly, SAR studies on thiazolidine (B150603) derivatives showed that the position of substituents on the phenyl ring could dramatically affect their ability to inhibit cell proliferation. nih.gov

For this compound, a hypothetical SAR study would involve synthesizing analogs with modifications at key positions:

The p-tolyl groups: Replacing the methyl group with other substituents (e.g., methoxy (B1213986), halogen) or changing its position (ortho, meta) to probe steric and electronic effects.

The 2-amino group: Acylating or alkylating the amine to investigate the importance of the hydrogen bond donor capability.

The thiazole core: Exploring if replacing the sulfur with another heteroatom is tolerated.

The biological activity of these new analogs would then be tested, and the results, often interpreted with the aid of molecular modeling, would build a comprehensive SAR profile.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. mdpi.com Unlike SAR, which is often qualitative, QSAR seeks to derive a predictive equation.

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as steric (e.g., molar refractivity), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) characteristics. nih.gov Multiple linear regression or machine learning algorithms are then used to develop a model that relates a combination of these descriptors to the observed activity (e.g., IC50). nih.gov

For instance, a QSAR study on thiazolidine derivatives as lipoxygenase inhibitors found that bulky substituents decreased binding affinity, while increased branching and the presence of heteroatoms were favorable for activity. nih.gov Another study on thiadiazole derivatives developed a QSAR model based on NMR spectral data, showing that the chemical shifts of specific protons and carbons were key descriptors for predicting antiproliferative activity. nih.gov

A QSAR model for derivatives of this compound could be developed to predict their activity against a specific target, enabling the virtual screening of new, un-synthesized compounds and prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. mdpi.com

Studies on Stereochemical Variations and Isomerization Effects

Computational and theoretical studies offer significant insights into the stereochemical variations and potential isomerization of this compound. These investigations are crucial for understanding the molecule's conformational landscape, stability, and potential for existing in different isomeric forms, which can influence its biological activity and physical properties. While specific computational data for this compound is not extensively available in public literature, analysis of closely related structures, such as substituted 2-aminothiazoles and diaryl-thiazoles, provides a strong basis for predicting its behavior.

The primary types of isomerization relevant to this compound are conformational isomerization, arising from rotation around single bonds, and tautomerism, involving the migration of a proton.

Conformational Isomerism:

For instance, studies on similar molecules often reveal several stable or meta-stable conformers. The rotation of the aryl groups is typically hindered by steric interactions between the ortho-hydrogens of the tolyl groups and the substituents on the thiazole ring. This steric hindrance leads to energy barriers for rotation, resulting in distinct, low-energy conformations.

A hypothetical conformational analysis for this compound would likely identify conformers where the tolyl rings are twisted out of the plane of the thiazole ring to minimize steric clash. The exact dihedral angles of the lowest energy conformer would be a balance between the unfavorable steric interactions and the favorable electronic conjugation between the aromatic systems.

Tautomerism:

2-Aminothiazoles can exist in different tautomeric forms, primarily the amino and imino forms. In the case of this compound, the following equilibrium is possible:

Amino form: The amino group (-NH₂) is exocyclic to the thiazole ring. This is generally the more stable and predominant tautomer for 2-aminothiazoles.

Imino form: A proton migrates from the exocyclic amino group to the ring nitrogen atom, resulting in an imino (=NH) group and a double bond rearrangement within the thiazole ring.

Computational studies, typically employing high-level ab initio or DFT methods, can predict the relative stabilities of these tautomers. For related 2-aminothiazole (B372263) derivatives, the amino form is consistently found to be energetically more favorable. researchgate.net This preference is often attributed to the preservation of the aromaticity of the thiazole ring and the electronic stabilization provided by the exocyclic amino group.

Research on methoxy-substituted 4-phenyl-4-thiazoline-2-thiones, which are structurally related, has utilized both crystallographic analysis and ab initio calculations to determine the predominant tautomeric form. nih.gov These studies have established the thione tautomer as the more stable form in both the solid state and the gas phase, highlighting the power of combining experimental and theoretical approaches to understand tautomeric preferences. nih.gov

The following table summarizes the likely stereochemical and isomeric features of this compound based on studies of analogous compounds.

| Isomerization Type | Description | Expected Findings from Computational Studies |

| Conformational Isomerism | Rotation of the two p-tolyl groups around the C-C bonds connecting them to the thiazole ring. | Existence of multiple stable conformers with non-planar arrangements of the tolyl rings relative to the thiazole core to minimize steric hindrance. |

| Tautomerism | Proton migration between the exocyclic amino group and the thiazole ring nitrogen. | The amino tautomer is predicted to be significantly more stable than the imino tautomer, consistent with findings for other 2-aminothiazole derivatives. |

Biological and Pharmacological Research Applications

Antimicrobial Activities

Research into the antimicrobial properties of thiazole (B1198619) derivatives is extensive, as these compounds have shown potential in combating various microbial pathogens. nih.govmdpi.com However, a review of available scientific literature reveals a lack of specific studies focused solely on the antimicrobial effects of 4,5-Di-p-tolyl-thiazol-2-ylamine.

Antibacterial Efficacy

While numerous studies have explored the antibacterial potential of the broader thiazole class against both Gram-positive and Gram-negative bacteria, specific data on the efficacy of this compound is not present in the reviewed literature. nih.govnih.gov

No specific studies detailing the activity of this compound against Gram-positive bacteria such as Staphylococcus aureus or Bacillus subtilis were identified in the available scientific literature.

Similarly, there is a lack of specific research data on the efficacy of this compound against Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa.

Antifungal Efficacy (e.g., C. albicans, A. niger)

The potential of thiazole derivatives as antifungal agents has been a subject of investigation. nih.govnih.gov Despite this, specific studies evaluating the antifungal efficacy of this compound against fungal strains such as Candida albicans or Aspergillus niger are not found in the current body of scientific literature.

Anticancer and Antitumor Properties

The anticancer potential of various thiazole-based compounds is a significant area of research, with many derivatives being evaluated for their cytotoxic effects on cancer cell lines. mdpi.comnih.govnih.gov

Cytotoxicity Assays (e.g., SRB assay)

Cytotoxicity assays are crucial in the initial screening of potential anticancer compounds. The Sulforhodamine B (SRB) assay, for instance, is a widely used method to determine cell density based on the measurement of cellular protein content, providing an indication of a compound's cytotoxic effects. nih.gov

A comprehensive search of scientific databases and literature reveals no specific studies that have published data on the cytotoxicity of this compound, including through the use of SRB assays or other cytotoxicity evaluation methods. While related thiazole compounds have been assessed, information solely on this compound is not available.

Mechanisms of Action (e.g., Kinase Inhibition, DNA Gyrase Inhibition)

Research into the biological activities of thiazole derivatives has uncovered several mechanisms of action, including the inhibition of kinases and DNA gyrase.

Kinase Inhibition: Certain N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share a structural resemblance to this compound, have been identified as potent inhibitors of Aurora A and B kinases. nih.gov This inhibition leads to cytotoxic effects in cancer cell lines by causing mitotic failure and subsequent cell death. nih.gov Specifically, the compound 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine demonstrated significant inhibitory activity against Aurora A and B kinases with K(i) values of 8.0 and 9.2 nM, respectively. nih.gov The presence of a substituent at the para-position of the aniline (B41778) ring was found to be crucial for the potency and selectivity of Aurora kinase inhibition. nih.gov Furthermore, other thiazole derivatives have shown inhibitory activity against kinases such as CDK4/6 and DYRK1A. nih.govmdpi.com

DNA Gyrase Inhibition: Thiazole derivatives have also been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial survival. nih.govnih.gov A series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds demonstrated improved inhibition of DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. nih.gov This activity highlights the potential of the thiazole scaffold in the development of new antibacterial agents that target these enzymes. nih.govnih.gov

Anti-inflammatory and Analgesic Research

The thiazole nucleus is a key pharmacophore in the development of new anti-inflammatory and analgesic agents. nih.govfrontiersin.org Research has focused on the ability of thiazole derivatives to inhibit key enzymes in the inflammatory cascade and their efficacy in animal models of pain and inflammation.

Inhibition of COX-1, COX-2, and 5-LOX Enzymes

A significant area of research has been the evaluation of thiazole derivatives as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.govfrontiersin.org Dual inhibition of COX-2 and 5-LOX is a particularly attractive strategy for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. nih.gov

One study synthesized a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives and found them to be potent and selective inhibitors of COX-2. nih.govfrontiersin.orgnih.gov For instance, compounds 5d and 5e from this series exhibited high COX-2 selectivity with selectivity index (SI) values of 112 and 124, respectively, compared to celecoxib (B62257) (IC50 0.05 μM). nih.govfrontiersin.orgnih.gov These compounds also showed inhibitory activity against 5-LOX, with IC50 values of 23.08 and 38.46 μM. nih.govfrontiersin.orgnih.gov Another study identified a thiazole derivative, compound 6l, as a potent dual inhibitor of COX-2 and 5-LOX with IC50 values of 0.09 μM and 0.38 μM, respectively. nih.gov

Table 1: In Vitro COX and 5-LOX Inhibitory Activity of Selected Thiazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5d | - | 0.76 - 9.01 (range) | 23.08 | 112 | nih.govfrontiersin.orgnih.gov |

| Compound 5e | - | 0.76 - 9.01 (range) | 38.46 | 124 | nih.govfrontiersin.orgnih.gov |

| Compound 6l | 5.55 | 0.09 | 0.38 | 61.67 | nih.gov |

| Aspirin | 15.32 | - | - | - | nih.govfrontiersin.orgnih.gov |

| Celecoxib | - | 0.05 | - | - | nih.govfrontiersin.orgnih.gov |

| Zileuton | - | - | 11.00 | - | nih.govfrontiersin.orgnih.gov |

In vivo Analgesic and Anti-inflammatory Models

The anti-inflammatory and analgesic potential of thiazole derivatives has been confirmed in various in vivo models. nih.govfrontiersin.org For example, in a carrageenan-induced paw edema model in rats, a thiazole-based dual COX-2/5-LOX inhibitor (compound 6l) demonstrated a significant 60.82% reduction in edema. nih.gov This effect was accompanied by a marked reduction in the levels of prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4) in the paw tissue. nih.gov

Similarly, 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (compounds 5d and 5e) showed significant anti-inflammatory and analgesic effects in animal models. nih.govfrontiersin.orgnih.gov In the hot plate test, these compounds demonstrated potent anti-nociceptive activity. nih.govfrontiersin.orgnih.gov Furthermore, a series of new pyrazole (B372694) clubbed thiazole derivatives were evaluated for their analgesic activity, with eight compounds showing higher potency than indomethacin. nih.gov Two of these derivatives, 5h and 5m, exhibited significant anti-inflammatory activity with 79.39% and 72.12% edema inhibition, respectively, after 3 hours. nih.gov

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Selected Thiazole Derivatives

| Compound | Model | Dose | % Inhibition/Effect | Reference |

| Compound 6l | Carrageenan-induced paw edema | - | 60.82% edema reduction | nih.gov |

| Compound 5d | Carrageenan-induced inflammation, Hot plate test | 5, 10, 20 mg/kg | Significant anti-inflammatory and analgesic activity | nih.govfrontiersin.orgnih.gov |

| Compound 5e | Carrageenan-induced inflammation, Hot plate test | 5, 10, 20 mg/kg | Significant anti-inflammatory and analgesic activity | nih.govfrontiersin.orgnih.gov |

| Compound 5h | Carrageenan-induced paw edema | - | 79.39% edema inhibition | nih.gov |

| Compound 5m | Carrageenan-induced paw edema | - | 72.12% edema inhibition | nih.gov |

Antidiabetic Research

While the primary focus of research on this compound and related compounds has been on their anti-inflammatory and anticancer properties, some studies have suggested a potential role for thiazole derivatives in antidiabetic research. researchgate.net The thiazole scaffold is present in some compounds investigated for their antidiabetic activities. However, specific research directly linking this compound to antidiabetic effects is limited in the provided search results.

Antiviral Activities

The thiazole moiety is a component of various compounds that have been investigated for their antiviral properties. nih.govmdpi.com Research has explored the efficacy of thiazole derivatives against a range of viruses.

One study identified 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide as an inhibitor of the Chikungunya virus (CHIKV) with an EC50 of 0.6 μM. nih.gov Further optimization of this lead compound resulted in a derivative with even greater potency. nih.gov Another study reported that certain aminothiazole derivatives exhibited significant antiviral activity against the influenza A virus. mdpi.com Specifically, a compound with a 4-trifluoromethylphenyl substituent on the thiazole ring showed antiviral activity comparable to the standard drugs oseltamivir (B103847) and amantadine. mdpi.com Additionally, some thiazolidinone sulfonyl derivatives have demonstrated considerable activity against Herpes simplex virus-1 and other viruses. nih.gov

Other Reported Biological Activities

Beyond the aforementioned applications, the thiazole scaffold has been associated with a broad spectrum of other biological activities. These include antimicrobial, antifungal, and anticancer properties. chemimpex.com The versatility of the thiazole ring allows for the synthesis of a diverse range of compounds with potential therapeutic applications. For instance, some thiazole derivatives have been explored for their neuroprotective, anticonvulsant, and antidepressant effects. researchgate.net

Antioxidant Properties

The thiazole moiety is a component of various synthetic compounds investigated for their ability to counteract oxidative stress. The antioxidant potential of these derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging method. nih.gov

Studies on novel thiazolo[4,5-b]pyridine (B1357651) derivatives have been conducted to assess their antioxidant capabilities. researchgate.net Similarly, research into thiazol-4(5H)-one analogs has shown that some of these compounds exhibit moderate-to-strong antioxidant capacity. nih.gov One study on a complex hydrazone derivative containing a 1,2,4-triazole (B32235) ring reported an antioxidant ability 1.5-fold higher than the standard butylated hydroxytoluene (BHT) in a Ferric reducing antioxidant power (FRAP) assay. researchgate.net These findings underscore the potential of the thiazole scaffold as a basis for the development of new antioxidant agents. nih.govresearchgate.net

Anticonvulsant Activities

Thiazole and its fused derivatives, particularly those incorporating a thiazolidin-4-one ring, are prominent in the search for new anticonvulsant agents. biointerfaceresearch.commdpi.com The evaluation of these compounds typically involves rodent models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. biointerfaceresearch.comnih.gov

A study on novel thiazolidin-4-one substituted thiazoles identified 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) as a particularly active derivative in both MES and scPTZ screens. biointerfaceresearch.com Other research has highlighted 5-substituted 2-imino-4-thiazolidinone derivatives, with some compounds showing promising activity in the PTZ-induced seizure model. mdpi.comresearchgate.net For instance, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone demonstrated significant anticonvulsant effects in a chronic epileptogenesis model. mdpi.com The structural diversity of these active compounds suggests that the thiazole scaffold is a versatile platform for designing new central nervous system agents. mdpi.com

Table 1: Anticonvulsant Activity of Selected Thiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Test Model | Active Compound Example | Key Findings | Reference |

|---|---|---|---|---|

| Thiazolidin-4-one substituted thiazoles | MES, scPTZ | 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one | Found to be the most active derivative in the series. | biointerfaceresearch.com |

| 5-ylidene-2-(thiazol-2-ylimino)-4-thiazolidinones | PTZ-induced kindling | 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | Showed high anticonvulsant activity, reducing seizures in a chronic model. | mdpi.com |

| Substituted 1,2,4-thiadiazoles | MES, scPTZ | Compounds 3a-c, 4a-c | Active at 100 mg/kg dose against MES-induced seizures. | nih.gov |

Antitubercular and Anti-HIV Activities

The thiazole nucleus is a key structural feature in compounds designed to combat infectious diseases, including tuberculosis and HIV.

For antitubercular applications, derivatives based on the thiazolidine-2,4-dione (TZD) scaffold have shown promise. nih.govnih.gov In one study, TZD-based hybrids with pyridine-4-carbohydrazone substituents demonstrated high antimycobacterial activity, with a minimum inhibitory concentration (MIC) as low as 1 μg/mL against Mycobacterium tuberculosis. nih.gov Further research on TZD hybrids revealed compounds with potent activity against both reference and wild strains of M. tuberculosis, with some showing synergistic effects when combined with first-line drugs like isoniazid. nih.gov

In the realm of anti-HIV research, thiazole derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov A series of (4/6-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones yielded compounds with potent inhibitory action against HIV-1 reverse transcriptase, with the most active derivatives showing IC₅₀ values as low as 0.04 µM, which is superior to the reference drug nevirapine. nih.gov Other studies have synthesized novel acetamide (B32628) derivatives containing a thiadiazole ring that also act as potent inhibitors of HIV-1 replication. nih.gov

Enzyme Inhibition Studies (e.g., Urease, α-Glucosidase, α-Amylase, Dihydrofolate Reductase)

Thiazole-containing compounds have been widely investigated as inhibitors of various enzymes implicated in disease.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme for cell survival and a well-established target for antimicrobial and anticancer therapies. rjpbr.comresearchgate.net Several studies have focused on thiazole derivatives as DHFR inhibitors. researchgate.netnih.gov For example, a series of thiazolo[4,5-d]pyridazine (B3050600) analogues were designed, with one compound showing potent DHFR inhibition with an IC₅₀ value of 0.06 μM. nih.gov Another study on thiazolo-indolin-2-one derivatives found a compound that displayed high selectivity and potent DHFR inhibitory activity (IC₅₀ = 40.71 nM), surpassing the reference drug Methotrexate. researchgate.net

α-Glucosidase and α-Amylase Inhibition: Inhibition of α-glucosidase and α-amylase is a key strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govmdpi.commdpi.com Various thiazole derivatives have shown significant inhibitory potential against these enzymes. nih.govresearchgate.net One study on diaryl derivatives of imidazole-thione, which are structurally related to thiazoles, identified compounds that inhibit both α-glucosidase and α-amylase. nih.gov Research on thiazolidin-4-one derivatives also led to the discovery of potent α-amylase inhibitors. nih.gov

Urease Inhibition: Urease is a virulence factor in several pathogenic bacteria, and its inhibition is a therapeutic goal. nih.govnih.gov While direct studies on the target compound are scarce, related heterocyclic structures like nih.govnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazole derivatives have been synthesized and shown to be potent urease inhibitors, with IC₅₀ values significantly better than the standard inhibitor thiourea (B124793). nih.gov

Table 2: Enzyme Inhibition by Selected Thiazole-Related Derivatives This table is interactive. You can sort and filter the data.

| Enzyme Target | Compound Class | Most Potent Compound Example | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Thiazolo[4,5-d]pyridazine analogues | Compound 26 | 0.06 µM | nih.gov |

| Dihydrofolate Reductase (DHFR) | Thiazolo-indolin-2-one derivatives | Compound 12 | 40.71 nM | researchgate.net |

| α-Glucosidase | 2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides | Compound 12a | 18.25 µM | mdpi.com |

| α-Amylase | Thiazolidin-4-one linked pyrazoles | Compound 5a (at 100 µg/mL) | 90.04% inhibition | nih.gov |

| Urease | nih.govnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazole derivatives | Compound 6a | 0.87 µM | nih.gov |

Neuroprotective Research

The potential of thiazole derivatives to protect neurons from damage is an emerging area of research, particularly for neurodegenerative diseases like Alzheimer's. nih.gov Studies have explored the effects of these compounds against oxidative stress and cytotoxicity in neuronal cell models. mdpi.com

Thiazole-carboxamide derivatives have been assessed as modulators of AMPA receptors, which are critical for synaptic plasticity. These compounds were found to be potent inhibitors of AMPAR-mediated currents, suggesting a potential neuroprotective role by preventing excitotoxicity. mdpi.com In another study, a thiazolidine-2,4-dione derivative was investigated for its ability to protect against memory impairment and the accumulation of phosphorylated tau protein, a hallmark of Alzheimer's disease. nih.gov The results from both in vitro cell models and in vivo animal studies underscored the neuroprotective potential of this class of compounds. nih.govmdpi.com

Structure Activity Relationships Sar and Structural Modification Strategies

Impact of Substituents on p-Tolyl Rings

The p-tolyl groups at positions 4 and 5 of the thiazole (B1198619) ring play a significant role in the molecule's interaction with biological targets. Altering the substituents on these aromatic rings can modulate the compound's activity through a combination of steric and electronic effects.

The introduction of specific functional groups, such as halogens, methoxy (B1213986), and nitro groups, onto the p-tolyl rings has been a common strategy to explore SAR.

Halogens: The presence of electron-withdrawing groups like halogens on an aromatic substituent of a 1,3-thiazole nucleus can be a beneficial feature for certain biological activities. researchgate.net For example, in a series of 2-aminothiazoles developed as antitubercular agents, the introduction of a 3-chlorobenzoyl group at the N-2 position resulted in a highly potent analog. nih.gov

Methoxy Groups: Electron-donating groups like methoxy (OCH3) at the para position of a benzene (B151609) ring attached to a thiazole moiety have been shown to be beneficial for antimicrobial activity. nih.gov In some cases, the introduction of a methoxy group on a phenyl ring attached to the thiazole core has been explored in the design of inhibitors for specific enzymes. mdpi.comnih.gov

Nitro Groups: Similar to methoxy groups, the electron-withdrawing nitro (NO2) group at the para position of a benzene ring on a thiazole scaffold has also been found to be advantageous for antimicrobial activity. nih.gov

The following table summarizes the general effect of these substituents on the biological activity of thiazole derivatives based on available literature.

| Substituent | Position on Benzene Ring | General Effect on Activity | Reference |

| Halogen (e.g., Cl) | para | Can be beneficial for antitumor and antibacterial activity. | researchgate.net |

| Methoxy (OCH3) | para | Beneficial for antimicrobial activity. | nih.gov |

| Nitro (NO2) | para | Beneficial for antimicrobial activity. | nih.gov |

Modifications of the Thiazole Core

The thiazole ring itself is a versatile scaffold that can be modified in several ways to enhance biological activity. globalresearchonline.net These modifications include fusing it with other heterocyclic rings or introducing various substituents at its available positions.

Fusing the thiazole ring with other heterocyclic systems like pyrazole (B372694) or triazole can lead to novel chemical entities with distinct pharmacological profiles. osi.lv This strategy aims to explore new chemical space and create more rigid structures that may fit better into the binding pockets of target proteins.

Pyrazole-fused thiazoles: The hybridization of thiazole and pyrazoline (a partially saturated form of pyrazole) scaffolds has resulted in compounds with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. ekb.eg The combination of these two heterocycles allows for diverse substitution patterns that can influence bioactivity and pharmacokinetic properties. ekb.eg

Triazole-fused thiazoles: The synthesis of 1,2,3-triazole-fused thiazoles has been explored to create novel heterocyclic systems. mdpi.com These fused systems, such as 2H-thiazolo[4,5-d] nih.govresearchgate.netnih.govtriazole, bring together the stable and biologically relevant thiazole and triazole rings, offering opportunities for developing new therapeutic agents. nih.gov The triazole moiety is known to act as a bioisosteric replacement for an amide group and can influence the compound's architecture through substitution at its nitrogen atoms. nih.gov

The synthesis of these fused systems can be achieved through various chemical routes, including the cyclization of a heterocyclic diamine with a nitrite (B80452) or the reaction of hydrazine (B178648) hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. mdpi.comresearchgate.net

The reactivity of the thiazole ring allows for the introduction of substituents at positions 2, 4, and 5, which can significantly impact its biological activity. analis.com.my

Position 2: The 2-amino group is a key feature and is often essential for activity, acting as a hydrogen bond donor and acceptor. nih.gov Modifications at this position are discussed in more detail in section 6.3.

Position 4: The substituent at the 4-position of the thiazole ring can affect the compound's activity. nih.gov For some enzyme inhibitors, lipophilic groups at this position have been shown to yield better results, and substituents larger than a methyl group are generally well-tolerated. nih.gov However, in other contexts, the introduction of a methyl group at the C4-position has been found to decrease potency. nih.gov The nature of the substituent at C-4 is critical, and in some series of antitubercular 2-aminothiazoles, the 2-pyridyl moiety at this position was found to be intolerant to modification. nih.gov

Position 5: The substituent at the 5-position is also crucial for activity. For instance, the presence of an isopropyl group at this position has been found to be very important for antimalarial activity in certain thiazole derivatives. nih.gov In contrast, for some anticancer agents, the incorporation of a methyl group at the C5-position led to a decrease in potency. nih.gov

The following table provides examples of the impact of substitution at different positions of the thiazole ring.

| Position | Substituent Type | Impact on Activity | Reference |

| 4 | Lipophilic groups | Can improve activity. | nih.gov |

| 4 | Methyl group | Can decrease potency in some cases. | nih.gov |

| 4 | 2-pyridyl moiety | Intolerant to modification in some antitubercular agents. | nih.gov |

| 5 | Isopropyl group | Important for antimalarial activity in specific derivatives. | nih.gov |

| 5 | Methyl group | Can decrease potency in some anticancer agents. | nih.gov |

Derivatization of the Amine Group

The 2-amino group of the thiazole ring is a common site for derivatization to improve the pharmacological properties of the parent compound. nih.gov

Modification of the 2-amino group to an amide is a widely investigated strategy. nih.gov For example, the synthesis of N-acyl-2-aminothiazoles has been explored to create potent enzyme inhibitors. nih.gov The nature of the acyl side chain, whether aromatic or non-aromatic, can influence properties such as protein binding, molecular weight, and aqueous solubility. nih.gov

In the development of antitubercular agents, the N-2 position of the aminothiazole showed high flexibility, and the introduction of substituted benzoyl groups at this position significantly improved activity. nih.gov The amide linkage itself is also important, as demonstrated by studies involving N-methylation or inversion of the amide bond, which can alter the compound's biological profile. nih.gov

Furthermore, the addition of thiourea (B124793) to certain intermediates can yield 2-amino-thiazole-5-carboxylic acid phenylamides, which can be further modified to produce derivatives with anti-proliferative effects. nih.gov

Sulfonylation and Alkylation

The modification of the 2-amino group of the thiazole ring is a common strategy to enhance biological activity. Sulfonylation, the reaction with sulfonyl chlorides, and subsequent alkylation of the amino group can produce novel derivatives with potentially potent biological activities. nih.gov This process involves the reaction of the primary amine on the thiazole ring, which acts as a nucleophile.

For 4,5-Di-p-tolyl-thiazol-2-ylamine, the nitrogen atom of the 2-amino group can be readily sulfonylated. This is followed by N-alkylation, which can introduce a variety of alkyl groups. These reactions can lead to the formation of thiazolium cations, which are resonance-stabilized. pharmaguideline.com The resulting sulfonamide derivatives often exhibit a range of biological effects, including anti-inflammatory, antibacterial, and anticancer properties. nih.gov

Table 1: Sulfonylation and Alkylation Reactions of 2-Aminothiazole (B372263) Derivatives

| Reaction Type | Reagents | Resulting Functional Group | Potential Biological Impact |

| Sulfonylation | Sulfonyl chlorides (R-SO₂Cl) | Sulfonamide (-NHSO₂R) | Modulation of enzyme inhibition |

| N-Alkylation | Alkyl halides (R'-X) | Secondary or Tertiary Amine (-NHR' or -NR'₂) | Altered solubility and binding affinity |

Introduction of Bulkier Alkyl Halides

The introduction of sterically larger, or "bulkier," alkyl halides during the alkylation step can significantly influence the compound's properties. The reaction of thiazoles with alkyl halides leads to the formation of N-alkylated thiazolium cations. pharmaguideline.com The size and nature of the alkyl group can affect the reaction rate and the stability of the resulting product.

In the context of this compound, introducing bulky alkyl groups can create steric hindrance around the 2-amino position. This can influence how the molecule interacts with biological targets. For instance, bulkier substituents may enhance selectivity for a particular enzyme or receptor binding pocket. The synthesis of thiazole derivatives through multicomponent reactions involving alkyl bromides has been shown to yield compounds with notable antioxidant and antimicrobial activities. nih.gov

Comparative Studies with Analogous Compounds

To understand the unique properties of the 4,5-di-p-tolyl-thiazole scaffold, it is useful to compare it with other heterocyclic structures like thiadiazoles and pyrazolopyrimidines.

Thiadiazoles: Like thiazoles, thiadiazoles are five-membered rings containing sulfur and nitrogen. However, the arrangement of these heteroatoms differs, leading to distinct electronic properties and chemical reactivity. Structure-activity relationship studies on thiadiazole derivatives have shown that they can act as potent antagonists for various receptors. nih.gov For example, N-(3-phenyl-1,2,4-thiadiazole-5-yl)-4-methoxybenzamide has been identified as a selective antagonist for human adenosine (B11128) A3 receptors. nih.gov Comparative studies help in understanding how the thiazole core in this compound contributes to its specific biological profile relative to its thiadiazole analogs.

Pyrazolopyrimidines: This class of fused heterocyclic compounds has also been explored for its biological activities. For instance, novel thiazolo-pyrazole hybrids have been synthesized and evaluated as selective COX-2 inhibitors, demonstrating significant anti-inflammatory activity. nih.gov The pyrimidine (B1678525) ring fused with a pyrazole offers a different electronic and structural framework compared to the single thiazole ring. Studies on pyrazolopyrimidine derivatives have shown their potential as plant growth stimulators. eurekaselect.com Comparing the biological activities of these different scaffolds provides valuable insights for the rational design of new therapeutic agents. rsc.org

Future Directions and Research Perspectives

Exploration of Novel Synthetic Methodologies

The advancement of therapeutic applications for 4,5-Di-p-tolyl-thiazol-2-ylamine is intrinsically linked to the development of efficient and versatile synthetic routes. While the classical Hantzsch synthesis remains a fundamental method for constructing the 2-aminothiazole (B372263) core, future research should focus on more innovative and sustainable approaches. researchgate.net

Modern synthetic strategies that could be applied and optimized for the synthesis of this compound and its derivatives include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and offer a greener alternative to conventional heating methods for the synthesis of various heterocyclic compounds, including 2-aminothiazole derivatives. researchgate.net

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis where 4,4'-dimethylbenzil (B181773) (the diketone precursor to the di-p-tolyl substitution), a suitable thiourea (B124793) equivalent, and other reactants can be combined in a single step would significantly enhance efficiency and reduce waste.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound would be highly beneficial for large-scale production.

Catalytic Methods: Exploration of novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions and improved selectivity in the synthesis of asymmetrically substituted 4,5-diaryl-2-aminothiazoles, which could be valuable for structure-activity relationship (SAR) studies.

Future synthetic endeavors should also focus on creating a library of analogues of this compound with diverse substitutions on the p-tolyl rings and the 2-amino group to facilitate comprehensive SAR studies.

In-depth Mechanistic Studies of Biological Activities

Preliminary research on the broader class of 2-amino-4,5-diarylthiazoles has revealed promising biological activities, particularly as antifungal agents. A study on a series of 2-amino-4,5-diarylthiazole derivatives demonstrated their efficacy against Candida albicans. nih.govnih.govmdpi.com This provides a strong rationale for in-depth mechanistic investigations into the biological actions of this compound.

Key areas for future mechanistic studies include:

Antifungal Activity: Building upon the findings for related compounds, a primary focus should be to determine the antifungal spectrum of this compound and its derivatives. Subsequent mechanistic studies should aim to identify the specific molecular targets within fungal cells. Potential targets, as suggested by studies on analogous compounds, could include enzymes involved in cell wall synthesis, such as glutamine-fructose-6-phosphate amidotransferase (GFAT), or enzymes critical for fungal membrane integrity, like lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.govmdpi.com

Anticancer Activity: The 2-aminothiazole scaffold is present in several anticancer drugs. researchgate.netnih.govmdpi.comnih.govmdpi.com Therefore, evaluating the antiproliferative activity of this compound against a panel of human cancer cell lines is a logical next step. Mechanistic studies could explore its potential to inhibit key signaling pathways involved in cancer progression, such as those involving protein kinases. nih.gov